molecular formula C9H9BrO3 B3156851 Methyl 4-(bromomethyl)-2-hydroxybenzoate CAS No. 83908-06-9

Methyl 4-(bromomethyl)-2-hydroxybenzoate

Cat. No.: B3156851
CAS No.: 83908-06-9
M. Wt: 245.07 g/mol
InChI Key: NQNSXBHKFYZMRO-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2-hydroxybenzoate is a versatile benzoate ester intermediate of significant interest in advanced organic synthesis and drug discovery. The compound features both a bromomethyl group and a hydroxy group on an aromatic ring, making it a valuable scaffold for constructing more complex molecules via further functionalization. While specific studies on this exact molecule are limited, research on closely related bromo-hydroxy-benzoic acid derivatives indicates their importance as key precursors in developing compounds with potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The bromomethyl group is particularly useful for introducing the benzoate moiety into larger structures through efficient coupling reactions. This product is intended for research applications such as method development, chemical synthesis, and as a building block in medicinal chemistry programs. Researchers should consult relevant safety data sheets prior to use. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(bromomethyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNSXBHKFYZMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Bromomethyl 2 Hydroxybenzoate

Regioselective Bromination Approaches

The critical step in synthesizing Methyl 4-(bromomethyl)-2-hydroxybenzoate is the selective bromination of the methyl group at the C4 position of the benzene (B151609) ring, without affecting the aromatic ring itself. This is known as benzylic bromination. The choice between radical and electrophilic pathways is paramount for achieving the desired product.

Radical bromination is the preferred method for selectively targeting the benzylic position of the precursor, Methyl 2-hydroxy-4-methylbenzoate. This reaction, commonly known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. wikipedia.orgmasterorganicchemistry.com The advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

The reaction is typically initiated by either thermal means or photochemical irradiation. wikipedia.org Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). guidechem.comchemicalbook.com The process involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic methyl group. The resulting stable benzylic radical reacts with Br₂ (generated from NBS) to form the desired product and a bromine radical, propagating the chain reaction. masterorganicchemistry.comyoutube.com

Table 1: Typical Reagents for Radical Bromination

Role Reagent Common Abbreviation
Substrate Methyl 2-hydroxy-4-methylbenzoate -
Brominating Agent N-Bromosuccinimide NBS
Radical Initiator Azobisisobutyronitrile AIBN
Radical Initiator Benzoyl Peroxide BPO
Solvent Carbon Tetrachloride CCl₄
Solvent Chlorobenzene (B131634) -

A typical procedure involves refluxing a solution of the substrate and NBS in an anhydrous non-polar solvent with a catalytic amount of AIBN or BPO. wikipedia.org For instance, a mixture of methyl 4-bromo-2-methylbenzoate, NBS, and BPO in carbon tetrachloride can be stirred at 85 °C to yield the dibrominated product, illustrating a similar radical pathway. chemicalbook.com

Electrophilic bromination is a competing but undesirable pathway in the synthesis of this compound. This pathway involves the direct attack of an electrophilic bromine species on the electron-rich aromatic ring. The hydroxyl (-OH) and to a lesser extent, the methyl (-CH₃) groups are activating, directing electrophiles to the ortho and para positions. nih.gov

In the case of the Methyl 2-hydroxy-4-methylbenzoate precursor, the positions ortho and para to the powerful activating hydroxyl group are highly susceptible to electrophilic attack. This would lead to bromination on the ring (at C3 or C5) rather than on the target methyl group. nih.govgoogle.com Reagents like molecular bromine (Br₂) in the absence of a radical initiator, particularly in polar solvents, would strongly favor this outcome, resulting in the formation of by-products such as Methyl 3-bromo-2-hydroxy-4-methylbenzoate. google.com Therefore, conditions that promote electrophilic aromatic substitution must be carefully avoided to ensure the regioselective synthesis of the desired benzylic bromide. nih.gov

Esterification Routes for this compound Precursors

The primary precursor for the synthesis of this compound is Methyl 2-hydroxy-4-methylbenzoate. This compound is typically prepared via the esterification of 4-methyl-2-hydroxybenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. iajpr.com

This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.comchemicalbook.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is used, and the water formed during the reaction is often removed. The mixture is typically heated under reflux for several hours to achieve a high conversion rate. iajpr.com The general procedure involves dissolving the hydroxybenzoic acid in methanol, adding the acid catalyst, and refluxing the mixture until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). orgsyn.org

Table 2: Fischer-Speier Esterification of 4-methyl-2-hydroxybenzoic acid

Component Role Example
Carboxylic Acid Substrate 4-methyl-2-hydroxybenzoic acid
Alcohol Reagent/Solvent Methanol
Catalyst Acid Catalyst Concentrated Sulfuric Acid (H₂SO₄)

Alternatively, other esterification methods exist, such as reacting the hydroxybenzoic acid with a halogenated derivative in the presence of a non-quaternizable tertiary amine. google.com However, for simple methyl esters, Fischer esterification remains a straightforward and cost-effective approach.

Optimization of Reaction Conditions and Yield for Laboratory and Scalable Synthesis

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, and pressure.

The solvent plays a critical role in the radical bromination step, influencing both reaction rate and selectivity. Historically, carbon tetrachloride (CCl₄) has been widely used for Wohl-Ziegler reactions due to its non-polar nature and ability to dissolve the reactants while not interfering with the radical mechanism. wikipedia.orgguidechem.com However, CCl₄ is a known cytotoxin and its use is now heavily restricted. google.com

Table 3: Comparison of Solvents for Benzylic Bromination

Solvent Advantages Disadvantages
Carbon Tetrachloride (CCl₄) Chemically inert, traditional solvent High toxicity, environmentally harmful. google.com
Chlorobenzene Effective alternative to CCl₄. google.com Halogenated, moderate toxicity
Ethyl Acetate Less toxic, "greener" alternative. google.com Can be less inert than halogenated solvents

Temperature is a critical parameter for controlling the initiation and propagation of the radical bromination reaction. When using thermal initiators like AIBN or BPO, the reaction mixture is typically heated to the solvent's reflux temperature to ensure a sufficient rate of radical formation. wikipedia.org For example, reactions in CCl₄ (boiling point ~77°C) or chlorobenzene (boiling point ~131°C) are often run at reflux. A specific synthesis of a related compound using NBS and BPO in CCl₄ was conducted at 85°C. chemicalbook.com

Alternatively, photochemical initiation allows the reaction to be performed at lower temperatures. google.com Using a UV immersion lamp, the bromination can be carried out at temperatures as low as 0 to 5°C. google.com Lower temperatures can sometimes improve selectivity by minimizing side reactions, such as over-bromination or degradation of the product.

The reaction is almost always conducted at atmospheric pressure. Variations in pressure are not a standard method for controlling the kinetics of this type of liquid-phase reaction and are generally not considered a critical optimization parameter.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-Bromosuccinimide (NBS)
Methyl 2-hydroxy-4-methylbenzoate
Benzoyl Peroxide (BPO)
Azobisisobutyronitrile (AIBN)
Carbon Tetrachloride
4-methyl-2-hydroxybenzoic acid
Methanol
Sulfuric Acid
Hydrochloric Acid
Methyl 3-bromo-2-hydroxy-4-methylbenzoate
Chlorobenzene
Ethyl Acetate
Acetonitrile
Methyl 4-bromo-2-methylbenzoate

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, has traditionally involved methods that are effective but raise environmental and safety concerns. The classic approach often relies on radical bromination of Methyl 4-methyl-2-hydroxybenzoate using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl4), often initiated by thermal means or with chemical radical initiators. ijcce.ac.ir Adherence to the principles of green chemistry seeks to mitigate these issues by developing more sustainable and environmentally benign synthetic routes. This involves a focus on improving atom economy, utilizing safer solvents and reagents, and employing energy-efficient reaction conditions.

The core principles of green chemistry are pivotal in revolutionizing the synthesis of complex molecules like this compound. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations include maximizing atom economy, which ensures that a high proportion of the atoms in the reactants are incorporated into the final product, and the use of safer solvents and auxiliaries to minimize environmental impact. wordpress.comunibo.it

Recent research in organic synthesis has highlighted several innovative approaches that align with green chemistry principles and can be applied to the synthesis of this compound. These methodologies focus on replacing hazardous reagents and solvents with greener alternatives and exploring novel energy sources to drive the reaction more efficiently.

One significant area of improvement is the replacement of traditional, hazardous solvents. Carbon tetrachloride, a common solvent in benzylic bromination, is a known carcinogen and an ozone-depleting substance. Greener alternatives that have been successfully employed in similar reactions include diethyl carbonate and methyl acetate. rsc.org Even water has been explored as a solvent for some bromination reactions, significantly reducing the environmental footprint of the process. rsc.org

Furthermore, the development of alternative brominating agents and reaction activators is a cornerstone of greener synthetic strategies. While N-bromosuccinimide (NBS) is a widely used reagent, its atom economy is inherently limited as only the bromine atom is incorporated into the desired product. wordpress.com To address this, methods for the in-situ generation of bromine have been developed. For instance, the oxidation of sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) presents a high-atom-economy alternative. rsc.org Another approach involves the use of a bromide-bromate couple (such as NaBr/NaBrO₃) in an aqueous medium, which generates the reactive bromine species as needed, minimizing waste. cambridgescholars.com

Energy consumption is another critical aspect of green synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. rsc.org Photochemical methods, utilizing light to initiate the radical bromination, provide a mild and efficient alternative to chemical initiators, which are often hazardous and contribute to waste streams. cambridgescholars.com

The application of these green chemistry principles to the synthesis of this compound offers a pathway to a more sustainable and efficient manufacturing process. By carefully selecting solvents, reagents, and energy sources, it is possible to significantly reduce the environmental impact while maintaining high yields and purity of the final product.

Interactive Data Table: Comparison of Traditional and Green Synthetic Methods for Benzylic Bromination

ParameterTraditional Method (Wohl-Ziegler)Greener Alternative 1Greener Alternative 2
Starting Material Methyl 4-methyl-2-hydroxybenzoateMethyl 4-methyl-2-hydroxybenzoateMethyl 4-methyl-2-hydroxybenzoate
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)In-situ generated Br₂ (from NaBr/H₂O₂)
Solvent Carbon tetrachloride (CCl₄)Diethyl carbonateWater
Initiator/Catalyst AIBN or Benzoyl PeroxideMicrowave irradiationPhotochemical (Visible Light)
Atom Economy LowLowHigh
Environmental Impact High (toxic solvent, waste)Moderate (greener solvent)Low (benign solvent, minimal waste)
Reaction Time Several hoursMinutes to < 2 hours rsc.orgRapid cambridgescholars.com

This table provides a comparative overview of a traditional benzylic bromination method and potential greener alternatives applicable to the synthesis of this compound, based on findings from related reactions.

Reaction Mechanisms and Chemical Transformations of Methyl 4 Bromomethyl 2 Hydroxybenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group attached to the benzene (B151609) ring is a primary benzylic halide. This structural feature is key to its reactivity in nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group. Benzylic halides are particularly reactive because the benzene ring can stabilize both the transition state in an S_N2 reaction and the carbocation intermediate in an S_N1 reaction.

S_N1 vs. S_N2 Mechanistic Pathways

The substitution at the benzylic carbon of Methyl 4-(bromomethyl)-2-hydroxybenzoate can proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism, with the predominant pathway being highly dependent on the reaction conditions. quora.com

S_N2 Pathway : As a primary halide, the compound is sterically accessible for a backside attack by a nucleophile. stackexchange.com This pathway is favored by strong nucleophiles (e.g., hydroxide, cyanide) and polar aprotic solvents. The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. khanacademy.org The transition state is stabilized by the adjacent aromatic ring through delocalization of pi electrons. quora.com

S_N1 Pathway : Despite being a primary halide, the benzylic position allows for the formation of a relatively stable primary benzylic carbocation. quora.com This stability arises from resonance, where the positive charge is delocalized over the aromatic ring. quora.combrainly.com The S_N1 mechanism is a two-step process involving the initial departure of the leaving group to form this carbocation, which is then attacked by the nucleophile. quora.com This pathway is more likely to occur with weak nucleophiles (e.g., water, alcohols) and in polar protic, ionizing solvents. missouri.edu

FactorFavors S_N1 PathwayFavors S_N2 PathwayRationale for this compound
Substrate Tertiary > Secondary > PrimaryMethyl > Primary > SecondaryPrimary benzylic halide; can proceed via either path due to resonance stabilization. quora.com
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, CN⁻, I⁻)The choice of nucleophile is a critical determinant of the reaction mechanism. brainly.com
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)The solvent can stabilize the carbocation intermediate (S_N1) or facilitate the concerted reaction (S_N2).
Leaving Group Good leaving group requiredGood leaving group requiredBromide (Br⁻) is a good leaving group, suitable for both mechanisms.

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of the product depends directly on the operative mechanism.

In an S_N2 reaction , the nucleophile performs a backside attack relative to the leaving group. This results in an inversion of the stereochemical configuration at the benzylic carbon, a phenomenon known as a Walden inversion. missouri.eduyoutube.com If the benzylic carbon were a stereocenter, a specific stereoisomer would be converted into a product with the opposite configuration.

In an S_N1 reaction , the reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with roughly equal probability. quora.com This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers, resulting in a loss of stereochemical information from the starting material.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (-OH) on the aromatic ring is acidic and can participate in several important reactions.

Etherification and Esterification Reactions

Etherification : The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a strong base (like sodium hydride) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide in an S_N2 reaction to form an ether.

Esterification : The phenolic hydroxyl group can also react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, known as acylation, typically requires a catalyst or basic conditions to proceed efficiently. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield an acetate ester.

Chelation Effects with Metal Ions

The arrangement of the hydroxyl group and the methyl ester group on the benzene ring is significant. The hydroxyl group is positioned ortho to the methoxycarbonyl group, creating a bidentate chelation site. The oxygen atom of the hydroxyl group and the carbonyl oxygen of the ester can simultaneously bind to a single metal ion, forming a stable six-membered ring complex. researchgate.netnih.gov This ability to act as a chelating agent allows the molecule to form stable complexes with various metal ions. nih.govscientificliterature.org Chelation can influence the molecule's solubility, electronic properties, and subsequent reactivity.

Aromatic Ring Reactivity and Substituent Effects

-OH (Hydroxyl) Group : This is a powerful activating group. It donates electron density to the ring through a strong resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles. chemeurope.comopenstax.org It is an ortho, para-director.

-COOCH₃ (Methoxycarbonyl) Group : This is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive. stackexchange.com It is a meta-director.

-CH₂Br (Bromomethyl) Group : This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect (-I) of the electronegative bromine atom. It is classified as an ortho, para-director.

The powerful activating and directing effect of the hydroxyl group typically dominates the other substituents. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the -OH group. In this molecule, the positions ortho to the hydroxyl group are C1 and C3, and the para position is C5. Given that C1 is already substituted, incoming electrophiles will be directed primarily to positions 3 and 5.

SubstituentElectronic EffectRing ReactivityDirecting Effect
-OH Resonance Donor (+R) > Inductive Withdrawer (-I)Strongly Activatingortho, para
-COOCH₃ Resonance Withdrawer (-R) & Inductive Withdrawer (-I)Deactivatingmeta
-CH₂Br Inductive Withdrawer (-I)Weakly Deactivatingortho, para

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound possesses three distinct substituents that collectively influence its reactivity towards electrophilic aromatic substitution (EAS). The outcome of such reactions, both in terms of rate and regioselectivity, is determined by the interplay of the electronic properties of the hydroxyl (-OH), methyl ester (-COOCH3), and bromomethyl (-CH2Br) groups. chemeurope.comwikipedia.org

The hydroxyl group is a powerful activating substituent and an ortho, para-director. libretexts.org It donates electron density to the aromatic ring through a strong resonance effect (+R), which significantly outweighs its inductive electron-withdrawing effect (-I). This donation of electrons stabilizes the positively charged intermediate (the arenium ion) formed during the electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. chemeurope.comwikipedia.org The electron density is particularly enhanced at the positions ortho and para to the hydroxyl group.

Conversely, the methyl ester group is a deactivating substituent and a meta-director. lkouniv.ac.in It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal of electron density destabilizes the arenium ion intermediate, making the ring less reactive towards electrophiles. wikipedia.orglkouniv.ac.in

The bromomethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect (-I) of the electronegative bromine atom.

The directing effects of these substituents determine the position of attack by an incoming electrophile (E+). The available positions on the ring are C3, C5, and C6.

Attack at C3: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. This position is electronically favored.

Attack at C5: This position is para to the hydroxyl group, but also ortho to the deactivating ester group. While the para-directing effect of the hydroxyl group is strong, steric hindrance from the adjacent bromomethyl group and the deactivating influence of the ester may reduce reactivity at this site.

Attack at C6: This position is ortho to the hydroxyl group. However, it is also ortho to the bulky bromomethyl group, which may introduce significant steric hindrance.

Given the potent activating and directing nature of the hydroxyl group, electrophilic substitution is most likely to be directed to the positions ortho and para to it. Therefore, substitution at the C3 and C5 positions is anticipated to be the major pathway, with the precise ratio of products depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.
ReactionElectrophile (E+)Predicted Major Product(s)Rationale
NitrationNO₂⁺Methyl 4-(bromomethyl)-2-hydroxy-3-nitrobenzoate and Methyl 4-(bromomethyl)-2-hydroxy-5-nitrobenzoateThe strong ortho, para-directing hydroxyl group governs the substitution pattern, leading to nitration at the C3 and C5 positions. chemeurope.comlibretexts.org
HalogenationBr⁺, Cl⁺Methyl 3-bromo-4-(bromomethyl)-2-hydroxybenzoate or Methyl 3-chloro-4-(bromomethyl)-2-hydroxybenzoateSubstitution is directed primarily to the less sterically hindered C3 position, which is ortho to the activating hydroxyl group.
SulfonationSO₃Methyl 4-(bromomethyl)-2-hydroxy-3-sulfobenzoateThe bulky sulfonyl group is likely to add at the less sterically hindered C3 position. chemistrytalk.org
Friedel-Crafts AcylationRCO⁺Methyl 3-acyl-4-(bromomethyl)-2-hydroxybenzoateThe acyl group is introduced at the C3 position, activated by the hydroxyl group. The overall deactivation of the ring may require harsh reaction conditions. lkouniv.ac.in

Resonance and Inductive Effects on Reactivity

The reactivity of this compound is a direct consequence of the cumulative resonance and inductive effects of its substituents. These electronic effects modify the electron density of both the aromatic ring and the benzylic side chain. chemistrysteps.comyoutube.com

Hydroxyl (-OH) Group:

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring. This effect is strongly electron-donating, increasing the nucleophilicity of the ring, particularly at the ortho and para positions (C3, C5, and the carbon bearing the ester). auburn.edu This resonance donation is the dominant factor for the -OH group, making it a powerful activator for electrophilic aromatic substitution. libretexts.org

Inductive Effect (-I): Due to the high electronegativity of oxygen, the hydroxyl group exerts an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond. auburn.edu However, this effect is significantly weaker than its resonance effect.

Methyl Ester (-COOCH3) Group:

Resonance Effect (-R): The carbonyl group (C=O) is a strong π-electron acceptor. It withdraws electron density from the aromatic ring through conjugation, creating resonance structures that place a positive charge on the ring. libretexts.org This delocalization deactivates the ring towards electrophilic attack.

Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the aromatic ring through the sigma framework, further contributing to its deactivating nature.

Bromomethyl (-CH2Br) Group:

Inductive Effect (-I): The primary electronic contribution of this group is the strong negative inductive effect of the bromine atom. This effect withdraws electron density from the benzylic carbon and, subsequently, from the aromatic ring, causing a slight deactivation.

Reactivity of the Benzylic Position: The C-Br bond in the bromomethyl group is highly reactive towards nucleophilic substitution. This reactivity is enhanced by the ability of the aromatic ring to stabilize the resulting benzylic carbocation intermediate through resonance, should an Sₙ1-type mechanism occur. du.edu.egpearson.com The positive charge can be delocalized across the benzene ring, increasing the stability of the intermediate and facilitating the departure of the bromide leaving group. pearson.com

Catalytic Transformations Involving this compound

The functional groups of this compound, particularly the benzylic bromide, make it a versatile substrate for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions

The benzylic C-Br bond is an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov Palladium and nickel catalysts are most commonly employed for these transformations. ustc.edu.cn

Suzuki-Miyaura Coupling: In this reaction, the benzylic bromide can be coupled with an organoboron reagent, typically a boronic acid or ester (R-B(OR)₂), in the presence of a palladium catalyst and a base. This forms a new carbon-carbon bond, replacing the bromine atom with the organic group from the boron reagent. mdpi.com

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the benzylic bromide with an alkene to form a substituted alkene. ustc.edu.cn

Sonogashira Coupling: A palladium-catalyzed reaction that couples the benzylic bromide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. This is a powerful method for forming C(sp³)–C(sp) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the benzylic bromide with an amine (primary or secondary). ustc.edu.cn

Negishi Coupling: This reaction involves the coupling of the benzylic bromide with an organozinc reagent in the presence of a nickel or palladium catalyst. ustc.edu.cn

The efficiency and success of these reactions depend on the catalyst system's ability to tolerate the other functional groups present in the molecule, namely the phenolic hydroxyl and the methyl ester.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions of this compound.
Reaction NameCatalyst (Typical)Coupling PartnerBond FormedProduct Type
Suzuki-MiyauraPd(0) complexes (e.g., Pd(PPh₃)₄)Aryl/Alkenyl Boronic AcidC(sp³)–C(sp²)Diaryl/Aryl-alkenyl methane derivative
HeckPd(0)/Pd(II)AlkeneC(sp³)–C(sp²)Substituted alkene
SonogashiraPd(0) complexes, Cu(I) co-catalystTerminal AlkyneC(sp³)–C(sp)Propargyl derivative
Buchwald-HartwigPd(0)/Pd(II) with specific ligandsAmine (R₂NH)C–NBenzylic amine
NegishiNi or Pd complexesOrganozinc (R-ZnX)C–CSubstituted alkylarene

Organocatalysis in Derivatization Processes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers metal-free alternatives for the derivatization of this compound. The molecule's functional groups provide multiple handles for organocatalytic activation.

One major strategy involves the activation of the benzylic bromide through nucleophilic catalysis . Tertiary amines (e.g., DABCO, DMAP) or phosphines can act as nucleophilic catalysts by reacting with the electrophilic benzylic carbon. This forms a highly reactive quaternary ammonium or phosphonium salt intermediate. This intermediate is significantly more susceptible to substitution by a weak nucleophile (Nu-H) than the original benzylic bromide. Upon substitution, the nucleophile is incorporated into the molecule, and the organocatalyst is regenerated, completing the catalytic cycle. This approach can be used for etherification, esterification, or alkylation reactions at the benzylic position under mild conditions.

Another potential pathway involves Brønsted base catalysis . A chiral or achiral organic base can deprotonate the phenolic hydroxyl group to form a phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral hydroxyl group and can participate in subsequent reactions, such as Williamson ether synthesis or esterification.

Furthermore, hydrogen bonding catalysis could be employed to activate the molecule. A thiourea or squaramide-based organocatalyst could form hydrogen bonds with the hydroxyl group or the ester's carbonyl oxygen. This interaction could increase the electrophilicity of other parts of the molecule or orient a reactant for a stereoselective transformation, although this application is more speculative without direct experimental evidence.

These organocatalytic methods provide pathways for derivatization that often feature mild reaction conditions, high functional group tolerance, and the potential for asymmetric synthesis when chiral catalysts are used.

Derivatization Strategies and Analogue Synthesis of Methyl 4 Bromomethyl 2 Hydroxybenzoate

Functionalization of the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic site, rendering it highly susceptible to nucleophilic substitution reactions, primarily through an S_N2 mechanism. This reactivity is the cornerstone of strategies aimed at introducing a wide range of functionalities at this position.

The benzylic bromide of Methyl 4-(bromomethyl)-2-hydroxybenzoate readily reacts with various nitrogen-based nucleophiles to form new carbon-nitrogen bonds. This class of reactions is fundamental for synthesizing derivatives containing amines, amides, azides, and N-heterocycles. Primary and secondary amines, for instance, can displace the bromide to yield the corresponding secondary and tertiary benzylic amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Similarly, reaction with sodium azide (B81097) provides a straightforward route to the corresponding benzyl (B1604629) azide, a versatile intermediate that can be further transformed, for example, into a primary amine via reduction or into triazoles via cycloaddition reactions. Heterocyclic amines, such as imidazole (B134444) or triazoles, can also be N-alkylated at the benzylic position. nih.gov

Nitrogen NucleophileReagent/ConditionsProduct Type
AmmoniaNH₃ in polar solventPrimary Benzylamine
Diethylamine(CH₃CH₂)₂NH, K₂CO₃, AcetoneTertiary Benzylamine
Sodium AzideNaN₃, DMFBenzyl Azide
1H-1,2,4-Triazole1H-1,2,4-Triazole, NaH, DMFN-Benzylated Triazole

Analogous to nitrogen nucleophiles, sulfur and oxygen nucleophiles can be employed to functionalize the bromomethyl group. Thiolates (RS⁻), generated from thiols with a base, are excellent nucleophiles that react efficiently with the benzylic bromide to form thioethers (sulfides). masterorganicchemistry.com This reaction proceeds readily due to the high nucleophilicity of sulfur. youtube.com

Alkoxides (RO⁻) or phenoxides (ArO⁻), generated from alcohols or phenols, react in a similar fashion to produce the corresponding ethers in what is known as the Williamson ether synthesis. While less nucleophilic than thiolates, alkoxides are effective in displacing the benzylic bromide, especially when assisted by polar aprotic solvents.

NucleophileReagent/ConditionsLinkage FormedProduct Type
EthanethiolCH₃CH₂SH, NaOEt, EtOHC-SEthyl Thioether
Sodium thiophenoxideC₆H₅SNa, DMFC-SPhenyl Thioether
Methanol (B129727)CH₃OH, K₂CO₃, AcetoneC-OMethyl Ether
Phenol (B47542)C₆H₅OH, K₂CO₃, DMFC-OPhenyl Ether

The formation of carbon-carbon bonds at the benzylic position expands the molecular complexity achievable from this compound. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura libretexts.orgorganic-chemistry.org and Mizoroki-Heck libretexts.orgnih.gov reactions are archetypal for aryl halides, direct coupling at a benzylic bromide is less common but feasible under specific conditions.

A more conventional approach involves the reaction with "soft" carbon nucleophiles. For example, treatment with sodium cyanide introduces a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Another powerful method is the reaction with enolates derived from β-dicarbonyl compounds, such as diethyl malonate, leading to the formation of new C-C bonds via alkylation. For more advanced cross-coupling, the bromomethyl group could first be converted into an organometallic reagent, such as an organozinc or organoboron species (requiring prior protection of the acidic phenol), which could then participate in palladium-catalyzed reactions.

C-Nucleophile/MethodReagent/ConditionsProduct Functional Group
Cyanide AlkylationNaCN, DMSONitrile
Malonic Ester SynthesisDiethyl malonate, NaOEt, EtOHSubstituted Malonic Ester
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseDiaryl Methane Derivative
Mizoroki-Heck ReactionAlkene, Pd catalyst, BaseSubstituted Alkene

Modifications at the Hydroxyl Group

The phenolic hydroxyl group offers a second site for derivatization through reactions such as protection, esterification, and etherification. These modifications are crucial for multi-step syntheses where the reactivity of the phenol needs to be temporarily masked or for creating analogues with altered properties.

In syntheses where reagents targeting the bromomethyl group are incompatible with the acidic phenol, protection of the hydroxyl group is necessary. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Common strategies include conversion to silyl (B83357) ethers, alkyl ethers, or esters. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are readily formed and are stable to many non-acidic reagents but can be easily cleaved with fluoride (B91410) sources (e.g., TBAF) or acid. harvard.edu Benzyl ethers, introduced using benzyl bromide and a base, are robust but can be selectively removed by catalytic hydrogenolysis. Acetate esters, formed with acetic anhydride (B1165640), can serve as another protecting group, which is removable under basic or acidic hydrolysis conditions.

Protecting GroupProtection ReagentsDeprotection Conditions
Trimethylsilyl (TMS)TMSCl, Imidazole, DCMTBAF or K₂CO₃/MeOH
Benzyl (Bn)BnBr, K₂CO₃, AcetoneH₂, Pd/C
Acetyl (Ac)Ac₂O, Pyridine (B92270)NaOH/H₂O or HCl/H₂O
Methoxymethyl (MOM)MOMCl, DIPEA, DCMHCl, THF/H₂O

Beyond protection, the hydroxyl group can be permanently derivatized to form esters and ethers, leading to a wide range of analogues. Esterification is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. This reaction acylates the phenolic oxygen, yielding a phenyl ester derivative.

Etherification of the phenolic hydroxyl is most commonly accomplished via the Williamson ether synthesis. core.ac.uk This involves deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, affording an aryl ether. cabidigitallibrary.org This method allows for the introduction of a variety of alkyl or substituted alkyl chains at the phenolic position.

Derivatization TypeReagentBase/ConditionsProduct
EsterificationBenzoyl chloridePyridine, DCMBenzoate (B1203000) Ester
EsterificationAcetic anhydrideEt₃N, DMAPAcetate Ester
EtherificationMethyl iodideK₂CO₃, AcetoneMethyl Ether (Anisole derivative)
EtherificationEthyl bromideNaH, THFEthyl Ether

Structure-Activity Relationship (SAR) Studies on this compound Analogues Focusing on Structural Diversity and Chemical Space Exploration

While specific Structure-Activity Relationship (SAR) studies on this compound analogues are not extensively documented in publicly available literature, SAR principles can be inferred from related classes of compounds, such as salicylates and other substituted aromatic compounds. blogspot.compharmacy180.com The exploration of structural diversity through systematic derivatization is crucial for identifying key pharmacophoric features and optimizing biological activity.

Detailed research findings from studies on bi-aryl analogues of salicylic (B10762653) acid have shown that the flat conformation of the aromatic region can be crucial for activity, and that creating a dihedral angle between the salicylate (B1505791) moiety and a substituted aryl group can modulate activity and cytotoxicity. nih.gov Furthermore, substitution on the aromatic ring of salicylates with halogen atoms has been shown to enhance both potency and toxicity. pharmacy180.com These findings suggest that careful selection of substituents at the bromomethyl and hydroxyl positions of this compound is critical for developing analogues with favorable activity profiles.

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of analogues from a common scaffold, such as this compound. The three orthogonal points of derivatization on this molecule make it an ideal candidate for combinatorial library generation.

A common strategy would involve a parallel synthesis approach. The starting material could be immobilized on a solid support, for instance, through the phenolic hydroxyl group. This would allow for reactions to be driven to completion with excess reagents, which can then be easily washed away.

A potential combinatorial synthesis workflow could be as follows:

Scaffold Immobilization: Attachment of this compound to a solid support via the phenolic hydroxyl group.

Diversification at the Bromomethyl Position: The resin-bound scaffold is then distributed into multiple reaction vessels. A diverse set of nucleophiles (e.g., a library of primary and secondary amines, thiols, and alcohols) is added to each vessel, leading to a library of resin-bound analogues with varied substituents at the 4-position.

Cleavage and Ester Modification: The analogues are then cleaved from the resin. The resulting free hydroxyl group can be left as is, or further derivatized in solution phase. Simultaneously or sequentially, the methyl ester can be saponified to the carboxylic acid. This library of carboxylic acids can then be reacted with a library of amines or alcohols in a parallel fashion to generate a large matrix of final amide and ester products.

Table 2: Example of a Combinatorial Library Design

Building Block Library A (Nucleophiles for Bromomethyl Position) Building Block Library B (Amines for Amide Formation)
Morpholine Benzylamine
Piperidine 4-Fluorobenzylamine
N-Methylpiperazine Cyclohexylamine
Thiophenol Aniline
Sodium methoxide 2-Methoxyethylamine

By reacting the five building blocks in Library A with the five in Library B (after the appropriate synthetic steps), a library of 25 distinct analogues can be rapidly generated. This approach allows for the efficient exploration of the chemical space around the this compound scaffold to identify novel compounds with desired biological activities.

Methyl 4 Bromomethyl 2 Hydroxybenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

There is no specific information available in the reviewed literature detailing the use of Methyl 4-(bromomethyl)-2-hydroxybenzoate for the synthesis of complex heterocyclic compounds.

Building Block for Polyaromatic Systems and Extended Conjugated Structures

No specific examples or research findings were identified that describe the application of this compound as a building block for polyaromatic systems.

Role in the Elaboration of Natural Product Scaffolds

The role of this compound in the synthesis or modification of natural product scaffolds is not documented in the available scientific literature.

Application in the Construction of Advanced Functional Materials (e.g., polymeric frameworks)

Specific applications of this compound in the construction of polymeric frameworks or other advanced functional materials have not been found in the public domain.

Spectroscopic and Advanced Structural Elucidation of Methyl 4 Bromomethyl 2 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of Methyl 4-(bromomethyl)-2-hydroxybenzoate can be achieved.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the ester and bromomethyl groups. By comparing with analogous compounds such as methyl 2-hydroxybenzoate, methyl 4-(bromomethyl)benzoate, and methyl 4-hydroxybenzoate, a reliable prediction of the spectral features can be made.

The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.5-11.0 ppm, due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group. The aromatic region will feature three protons on the benzene (B151609) ring. The proton at the C3 position, being ortho to both the hydroxyl and ester groups, would likely appear as a doublet. The proton at C5, situated between the bromomethyl group and a hydrogen, is expected to be a doublet of doublets. The proton at C6, adjacent to the ester group, would also present as a doublet.

The benzylic protons of the bromomethyl group (-CH₂Br) are expected to resonate as a sharp singlet around δ 4.5-4.7 ppm. This downfield shift is a direct result of the deshielding effect of the adjacent bromine atom. The methyl protons of the ester group (-OCH₃) will also appear as a singlet, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-OH10.5 - 11.0s (broad)
H-37.0 - 7.2d
H-57.4 - 7.6dd
H-67.8 - 8.0d
-CH₂Br4.5 - 4.7s
-OCH₃~ 3.9s

s = singlet, d = doublet, dd = doublet of doublets. Predictions are based on analysis of related structures.

Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. For this compound, eight distinct signals are expected.

The carbonyl carbon of the ester group is the most deshielded and will appear furthest downfield, typically in the range of δ 168-172 ppm. The carbon attached to the hydroxyl group (C2) will also be significantly downfield due to the oxygen's electronegativity, expected around δ 160-162 ppm. The other aromatic carbons will resonate between δ 110-140 ppm, with their precise shifts influenced by the attached functional groups. The benzylic carbon of the bromomethyl group will appear around δ 30-35 ppm, while the methyl carbon of the ester will be the most upfield, around δ 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O168 - 172
C2 (-OH)160 - 162
C4 (-CH₂Br)138 - 140
C6130 - 132
C5128 - 130
C1115 - 117
C3118 - 120
-OCH₃~ 52
-CH₂Br30 - 35

Predictions are based on analysis of related structures such as methyl 2-hydroxybenzoate and methyl 4-(bromomethyl)benzoate. docbrown.infochemicalbook.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, correlations would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C5, C6, the bromomethyl carbon, and the ester methyl carbon based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the ester methyl protons and the aromatic proton at C6, and potentially between the hydroxyl proton and the proton at C3, further solidifying the spatial arrangement of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecular ion. For this compound (C₉H₉BrO₃), the exact mass of the molecular ion [M]⁺˙ would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) of almost equal intensity. An HRMS measurement confirming the exact mass would provide unequivocal evidence for the elemental composition of the compound.

Fragmentation Pathways in Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound would be expected to follow several key pathways, guided by the stability of the resulting cations and neutral losses.

A prominent fragmentation pathway would involve the loss of the bromine atom, a good leaving group, to form a stable benzylic carbocation. Another characteristic fragmentation of esters is the loss of the alkoxy group (-OCH₃), leading to an acylium ion. The loss of the entire ester group as a radical is also a possibility. The presence of the hydroxyl group can also influence fragmentation, potentially through rearrangements.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

m/zPossible Fragment IonDescription
244/246[C₉H₉BrO₃]⁺˙Molecular ion peak (M/M+2)
165[C₉H₉O₃]⁺Loss of Br radical
213/215[C₈H₆BrO₂]⁺Loss of -OCH₃ radical
185/187[C₇H₄BrO]⁺Loss of -COOCH₃ radical
121[C₇H₅O₂]⁺Loss of Br and CO

The m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes where applicable.

The interpretation of these fragmentation patterns, in conjunction with the comprehensive NMR data, provides a robust and detailed structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

The structure of this compound contains several key functional groups that give rise to characteristic vibrational bands in its IR and Raman spectra: a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a bromomethyl group (-CH₂Br), and a substituted benzene ring. The expected vibrational frequencies for these groups can be inferred from the analysis of similar molecules.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. In methyl 2-hydroxybenzoate (methyl salicylate), a related compound, this O-H stretching vibration is observed as a broad band around 3200 cm⁻¹. docbrown.info

The C-H stretching vibrations of the methyl group (-CH₃) and the methylene (B1212753) group (-CH₂Br) are expected to appear in the 2850-3000 cm⁻¹ region. For instance, in methyl 2-hydroxybenzoate, the C-H stretching of the methyl group is found at approximately 2955 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.

One of the most prominent features in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ester group. For methyl 2-hydroxybenzoate, this peak is observed at 1680 cm⁻¹. docbrown.info The position of this band is sensitive to substituent effects and conjugation.

The C-O stretching vibrations of the ester and phenol (B47542) groups are expected in the 1100-1300 cm⁻¹ region. In methyl 2-hydroxybenzoate, peaks are observed around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, which can be attributed to the C-O stretching of the phenol and ester functionalities. docbrown.info

The C-Br stretching vibration of the bromomethyl group typically appears in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹.

The aromatic C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeNotes
Phenolic -OH3200-3600StretchingBroad due to hydrogen bonding
Aromatic C-H3000-3100Stretching
Aliphatic C-H (-CH₃, -CH₂Br)2850-3000Stretching
Ester C=O~1680-1720StretchingStrong absorption
Aromatic C=C1450-1600StretchingMultiple bands
C-O (Ester, Phenol)1100-1300Stretching
C-Br500-600Stretching

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibration would also be readily observable. Due to the centrosymmetric nature of some vibrations, certain modes may be strong in Raman and weak in IR, or vice versa, providing a more complete picture of the vibrational framework of the molecule.

X-ray Crystallography for Solid-State Structure Determination

In a study by Suchetan et al. (2016), the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate was determined. nih.gov In this derivative, the phenolic proton is replaced by a methoxymethyl (MOM) ether group. The study revealed a triclinic crystal system with the space group P-1. nih.gov The molecule is nearly planar, and the crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and short Br···O contacts. nih.gov Specifically, molecules are linked by C-H···O hydrogen bonds to form chains, and these chains are further connected through Br···O interactions, creating sheets within the crystal lattice. nih.gov

For this compound, it is anticipated that the presence of the phenolic hydroxyl group would lead to strong O-H···O hydrogen bonding, which would likely be a dominant feature in its crystal packing. This is a significant difference from the MOM-protected derivative. The hydrogen bonding could occur between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule, potentially forming dimers or extended chains.

The crystal structure of 4-bromo-2-hydroxybenzoic acid, the carboxylic acid precursor, shows that the molecules form inversion dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net It also exhibits an intramolecular O-H···O hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the carboxylic acid. researchgate.net While the esterification to form this compound would prevent the formation of carboxylic acid dimers, the propensity for hydrogen bonding remains a key consideration for its crystal structure.

Furthermore, the crystal structure of methyl 4-bromobenzoate, which lacks the hydroxyl and bromomethyl groups, is characterized by Br···O short contacts that link the molecules into chains. researchgate.netnih.gov This suggests that such halogen interactions could also play a role in the crystal packing of this compound.

Interactive Data Table: Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Methyl 4-bromo-2-(methoxymethoxy)benzoateTriclinicP-1C-H···O, Br···O nih.gov
4-Bromo-2-hydroxybenzoic acidTriclinicP-1O-H···O (dimers), Br···Br researchgate.net
Methyl 4-bromobenzoateOrthorhombicPbcaBr···O researchgate.netnih.gov
Methyl 4-methylbenzoateMonoclinicP2₁/cC-H···O researchgate.net

Computational and Theoretical Studies on Methyl 4 Bromomethyl 2 Hydroxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity. For Methyl 4-(bromomethyl)-2-hydroxybenzoate, these calculations can predict the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the electron-donating hydroxyl group. The LUMO, conversely, would likely be distributed over the electron-withdrawing ester group and the bromomethyl moiety, indicating these as sites for nucleophilic attack.

A study on the related compound methyl salicylate (B1505791), which shares the 2-hydroxy-methylbenzoate core, revealed that the HOMO is mainly delocalized on the phenyl ring and the carboxyl with the methyl group, while the LUMO is delocalized over the entire phenyl ring and methyl group. researchgate.net The HOMO-LUMO energy gap calculated for methyl salicylate at the M06-2X/6-311++G(d,p) level of theory is 7.254 eV. rsc.org The introduction of a bromomethyl group at the para position is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly at the benzylic carbon.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Methyl Salicylate-7.916-0.6617.254 rsc.org
Caffeine--5.12 (Hartree) pmf.unsa.ba
Theobromine--5.13 (Hartree) pmf.unsa.ba
Theophylline (B1681296)--5.14 (Hartree) pmf.unsa.ba

Note: The values for caffeine, theobromine, and theophylline are presented in Hartree units as per the source and are indicative of the stability of related heterocyclic systems.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the hydroxyl group's oxygen atom and the carbonyl oxygen of the ester group, making them susceptible to electrophilic attack. Conversely, a region of positive potential would be anticipated around the hydrogen of the hydroxyl group and, significantly, on the benzylic carbon of the bromomethyl group. This positive character on the benzylic carbon is further enhanced by the electronegative bromine atom, marking it as a prime site for nucleophilic substitution reactions.

Studies on substituted benzenes have shown that electron-donating groups like hydroxyl increase the negative potential on the aromatic ring, activating it towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. libretexts.org In bromobenzene, the bromine atom itself can exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, which can participate in halogen bonding. nih.govwalisongo.ac.id

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

The presence of several rotatable bonds in this compound—specifically around the ester and bromomethyl groups—suggests that it can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations.

MD simulations can model how this compound interacts with other molecules, including solvent molecules. The nature of the solvent can significantly influence the conformational preferences and reactivity of the solute.

In a polar solvent, the polar functional groups of the molecule (hydroxyl, ester, and bromomethyl) would be stabilized through dipole-dipole interactions and hydrogen bonding. In nonpolar solvents, intramolecular hydrogen bonding would likely be more dominant. MD simulations are increasingly used to understand the interactions between small molecules and larger systems, such as proteins, which can provide insights into potential biological activities. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the energy landscape of a chemical reaction, identifying the transition states and intermediates to determine the most likely reaction mechanism.

For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. This reaction is of significant interest for the synthesis of various derivatives. Computational studies on benzyl (B1604629) bromide derivatives have shown that they can undergo substitution via both SN1 and SN2 mechanisms. nih.govucalgary.ca

The stability of the benzylic carbocation intermediate, which is resonance-stabilized by the benzene (B151609) ring, makes the SN1 pathway plausible. pearson.com However, for primary benzylic halides, the SN2 mechanism is often competitive or even favored. ucalgary.ca Quantum chemical calculations can be employed to calculate the activation energies for both pathways. For example, the reaction of 4-methoxybenzyl bromide with a nucleophile was computationally shown to proceed via an SN1 mechanism with a calculated Gibbs energy barrier of 18.5 kcal/mol. nih.gov It is expected that the reaction pathway for this compound would be similarly influenced by the substituents on the aromatic ring. The electron-donating hydroxyl group and the electron-withdrawing ester group would have competing effects on the stability of the transition state and any potential carbocation intermediate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical and computational analysis of This compound . While computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, dedicated studies applying these techniques to this specific compound are not publicly available.

Computational chemistry allows for the in silico modeling of molecules to predict their properties. For spectroscopic parameters, this typically involves:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms in the molecule.

Frequency Calculations: Determining the vibrational modes of the molecule, which correspond to peaks in the IR spectrum.

NMR Shielding Calculations: Calculating the magnetic shielding of each nucleus, which can then be converted into the chemical shifts observed in an NMR spectrum.

These calculations are routinely performed for a wide variety of organic molecules and have become an invaluable tool for structural elucidation and analysis. For instance, studies on related compounds like substituted benzoic acid esters have shown that DFT calculations can help in understanding and predicting complex NMR chemical shift behaviors that may not follow simple empirical rules. nih.gov

However, without specific computational studies performed on This compound , it is not possible to present detailed, research-backed data tables of its predicted NMR chemical shifts and IR frequencies. The generation of such data would require a dedicated computational chemistry study involving the aforementioned theoretical methods.

Therefore, the following sections, which would typically contain interactive data tables with predicted spectroscopic values, remain unpopulated due to the absence of specific research findings for this compound.

Predicted ¹H NMR Chemical Shifts

No published data available.

Predicted ¹³C NMR Chemical Shifts

No published data available.

Predicted IR Frequencies

No published data available.

Emerging Research Frontiers and Future Prospects for Methyl 4 Bromomethyl 2 Hydroxybenzoate Research

Development of Novel and Efficient Synthetic Routes

The availability of Methyl 4-(bromomethyl)-2-hydroxybenzoate is a prerequisite for its exploration. Future research will likely focus on developing efficient and selective synthetic pathways. A plausible and common strategy for the synthesis of benzyl (B1604629) bromides is the radical bromination of the corresponding methyl-substituted precursor, in this case, Methyl 2-hydroxy-4-methylbenzoate (also known as methyl 4-methylsalicylate).

Key research objectives in this area would include:

High Selectivity: Developing methods that exclusively brominate the benzylic methyl group without affecting the aromatic ring, which is activated by the hydroxyl group. Traditional bromination reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) are standard for such transformations. chemicalbook.com

Green Chemistry Approaches: Moving away from hazardous solvents like carbon tetrachloride, often used in classical bromination reactions, towards more environmentally benign alternatives such as acetonitrile. organic-chemistry.org

Precursor Synthesis: Optimizing the synthesis of the precursor, Methyl 2-hydroxy-4-methylbenzoate, is also crucial. This can typically be achieved through the esterification of 2-hydroxy-4-methylbenzoic acid.

A comparison of potential synthetic precursors and their bromination products is outlined in the table below, based on established chemical principles.

PrecursorReagentsPotential ProductKey Challenge
Methyl 2-hydroxy-4-methylbenzoateNBS, Radical InitiatorThis compound Avoiding ring bromination
Methyl 4-(hydroxymethyl)-2-hydroxybenzoatePBr₃ or CBr₄/PPh₃This compound Compatibility with phenolic -OH
4-Bromo-2-methylbenzoic acidEsterification, then BrominationMethyl 4-bromo-2-(bromomethyl)benzoateSynthesis of a related isomer chemicalbook.com

This table is generated based on established chemical reactions and illustrates potential synthetic strategies.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The trifunctional nature of this compound presents a fascinating playground for exploring chemical reactivity and selectivity. The interplay between the benzyl bromide, the phenolic hydroxyl group, and the methyl ester can be exploited to create diverse molecular architectures.

Site-Selective Reactions: The benzyl bromide is a potent electrophile, susceptible to nucleophilic substitution (via S_N_1 or S_N_2 mechanisms), while the hydroxyl group is a nucleophile. quora.com This opens the door for controlled, site-selective reactions. For instance, reacting the compound with a nucleophile under conditions that favor substitution at the benzyl bromide, while leaving the hydroxyl group intact (or protected), would be a key area of study.

Intramolecular Cyclization: The proximity of the nucleophilic hydroxyl group to the electrophilic bromomethyl group could facilitate intramolecular cyclization to form a seven-membered lactone ether, a benzofuranone derivative. Research would focus on catalyst and reaction condition screening to control this cyclization.

Ortho-Group Directed Reactivity: The ortho-hydroxyl group can act as a directing group in further electrophilic aromatic substitutions, potentially allowing for the introduction of additional functionalities onto the benzene (B151609) ring with high regioselectivity. The steric and electronic effects of the existing substituents would need to be carefully considered. nih.gov

The reactivity of the benzylic position is paramount. Benzyl bromides are known to undergo S_N_1 reactions due to the formation of a resonance-stabilized benzylic carbocation. quora.comstackexchange.com However, the specific electronic environment of this compound could modulate this reactivity.

Integration into Flow Chemistry and Automated Synthesis Methodologies

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes for improved safety, efficiency, and scalability. These technologies are highly relevant for the future study of this compound.

Flow Chemistry for Benzylic Bromination: Radical brominations can be difficult to control on a large scale in batch reactors due to exothermic profiles and the need for photochemical initiation. Continuous flow reactors offer superior heat and mass transfer, and precise control over reaction time and temperature. organic-chemistry.org Photochemical flow reactors, using simple light sources like a compact fluorescent lamp (CFL), have been successfully used for the benzylic bromination of toluene (B28343) derivatives with NBS. apolloscientific.co.uk This approach could provide a safer and more scalable route to this compound.

Automated Synthesis Platforms: Automated systems can be used to rapidly screen reaction conditions (catalysts, solvents, temperature) to optimize both the synthesis of the compound and its subsequent derivatization. researchgate.net This would accelerate the exploration of its reactivity profile as discussed in the previous section. For instance, an automated platform could efficiently test various bases and nucleophiles to map out the conditions for selective intermolecular versus intramolecular reactions.

TechnologyApplication to this compoundPotential Advantages
Flow Chemistry Synthesis via benzylic bromination of the methyl precursor.Enhanced safety, scalability, precise control, higher yields. apolloscientific.co.uk
Automated Synthesis Optimization of synthesis and derivatization reactions.High-throughput screening, rapid discovery of new reactions. researchgate.net

This table outlines the potential integration of modern technologies in the research of this compound.

Advanced Material Science Applications through Chemical Synthesis

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and functional materials.

Polymer Synthesis: The molecule contains two reactive sites suitable for polymerization. The benzyl bromide can react with nucleophiles, and the hydroxyl group can react with electrophiles. This allows for several polymerization strategies:

Polyetherification: The hydroxyl group could be deprotonated and reacted with the benzyl bromide of another monomer unit in a self-polycondensation reaction to form poly(ether)s.

Polyesterification: The ester group could be hydrolyzed to a carboxylic acid, creating a monomer that can undergo polyesterification through its hydroxyl and newly formed carboxyl groups.

Grafting-Onto Polymers: The benzyl bromide functionality can be used to graft the molecule onto existing polymer backbones, introducing both the salicylate (B1505791) moiety and a free hydroxyl group for further modification. Research on benzyl bromide-functionalized polymers has shown their utility as reactive intermediates. acs.orgepa.gov

Functional Materials: Salicylate derivatives are known for their biological activity and their ability to coordinate with metal ions. acs.orgresearchgate.net Polymers incorporating the this compound unit could therefore possess interesting properties, such as:

Antimicrobial or Anti-inflammatory Surfaces: By covalently linking this molecule to a surface, one could create materials with inherent biological activity.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: After hydrolysis of the ester to a carboxylic acid, the resulting molecule could serve as a linker for the synthesis of MOFs with potential applications in catalysis, gas storage, or sensing.

Synergistic Research with Other Chemical Disciplines for Interdisciplinary Advancements

The true potential of this compound will likely be unlocked through interdisciplinary research that combines synthetic chemistry with other fields.

Medicinal Chemistry and Chemical Biology: Salicylic (B10762653) acid and its derivatives are cornerstones of pharmacology, most notably aspirin. researchgate.netnih.gov The title compound could serve as a scaffold or intermediate for the synthesis of more complex drug candidates. The benzyl bromide handle allows for easy conjugation to other molecules of interest, such as peptides, sugars, or targeting ligands, creating novel prodrugs or bioconjugates. sci-hub.red

Agricultural Science: Salicylates are known to play a role in plant defense mechanisms. youtube.com Derivatives of this compound could be investigated as novel plant growth regulators or as components of targeted crop protection agents.

Supramolecular Chemistry: The aromatic ring and hydrogen-bonding hydroxyl group make this molecule a candidate for building complex supramolecular assemblies through non-covalent interactions. Research could explore its use in creating gels, liquid crystals, or self-assembling monolayers on surfaces.

The convergence of these research frontiers promises a vibrant future for the study of this compound, positioning it as a valuable tool for innovation in both fundamental and applied chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(bromomethyl)-2-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves bromination of the methyl group at the 4-position of a 2-hydroxybenzoate precursor. For example, reacting methyl 4-(hydroxymethyl)-2-hydroxybenzoate with HBr or PBr₃ in anhydrous conditions (e.g., DMF or THF) under nitrogen atmosphere. Elevated temperatures (60–80°C) and catalytic bases like K₂CO₃ can improve efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 60–85%, depending on substituent steric effects and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (δ ~4.4 ppm for -CH₂Br; δ ~10.5 ppm for phenolic -OH), ¹³C NMR (δ ~30 ppm for CH₂Br; δ ~170 ppm for ester carbonyl).
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (-OH stretch), and 600–650 cm⁻¹ (C-Br).
  • Mass Spectrometry : Molecular ion peak at m/z 245.07 (M⁺) with fragmentation patterns confirming the bromomethyl group .
    • Validation : Cross-reference with X-ray crystallography (e.g., SHELXL refinement) for unambiguous structure confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXTL or similar software for structure solution. Refinement parameters (R-factor < 0.05) ensure accuracy. For example, SHELXL can model disordered bromine atoms and hydrogen-bonding networks involving the hydroxyl group .
  • Data Contradictions : If bond lengths or angles deviate from expected values (e.g., C-Br bond > 1.9 Å), re-examine crystal quality or consider twinning effects. Validate with DFT calculations .

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving the bromomethyl group?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.
  • Catalysis : Add KI to facilitate bromide displacement (Finkelstein reaction).
  • Temperature Control : Avoid excessive heat to prevent ester hydrolysis.
    • Case Study : In analogs like methyl 4-(bromoacetyl)benzoate, yields improved from 50% to 78% using DMF at 50°C with K₂CO₃ .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Steric hindrance from the adjacent hydroxyl group may require longer reaction times or higher catalyst loading.
  • Data Interpretation : Monitor regioselectivity via LC-MS. For example, coupling at the 4-position proceeds preferentially over the ester group .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
    • Toxicity Note : Limited toxicological data exist; treat as a potential mutagen. Store under argon at –20°C to prevent decomposition .

Applications in Advanced Research

Q. How is this compound utilized in designing enzyme inhibitors?

  • Methodology : The bromomethyl group serves as a reactive handle for covalent inhibition. For example, conjugate it to a pharmacophore via thiol- or amine-based nucleophiles in target enzymes. Validate inhibition kinetics using fluorescence-based assays .
  • Case Study : Analogous brominated benzoates show IC₅₀ values < 1 µM in kinase assays, demonstrating potency as covalent inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)-2-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.